methyl 2-(azetidin-3-yl)benzoate hydrochloride
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Overview
Description
Methyl 2-(azetidin-3-yl)benzoate hydrochloride is a chemical compound with the molecular formula C11H13NO2·HCl It is a derivative of benzoic acid and contains an azetidine ring, which is a four-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(azetidin-3-yl)benzoate hydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of a β-amino ester with a suitable electrophile to form the azetidine ring.
Esterification: The benzoic acid derivative is esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(azetidin-3-yl)benzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the azetidine ring to a more saturated amine.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the ester group, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 2-(azetidin-3-yl)benzoate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the synthesis of drugs targeting specific diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which methyl 2-(azetidin-3-yl)benzoate hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The azetidine ring can mimic natural substrates, allowing the compound to inhibit or activate specific biochemical pathways.
Comparison with Similar Compounds
Methyl 2-(azetidin-3-yl)benzoate hydrochloride can be compared with other similar compounds, such as:
Methyl 2-(azetidin-3-yl)cyclohexanecarboxylate hydrochloride: This compound has a cyclohexane ring instead of a benzene ring, which may alter its chemical properties and biological activities.
Methyl 2-(pyrrolidin-3-yl)benzoate hydrochloride: This compound contains a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, potentially leading to different reactivity and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Properties
CAS No. |
1203686-73-0 |
---|---|
Molecular Formula |
C11H14ClNO2 |
Molecular Weight |
227.7 |
Purity |
95 |
Origin of Product |
United States |
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